molecular formula C3H7IN4 B1427355 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 857371-41-6

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No. B1427355
M. Wt: 226.02 g/mol
InChI Key: HXNCSJSTNBVDIF-UHFFFAOYSA-N
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Description

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazoles, which are known for their wide range of biological activities.

Scientific Research Applications

Synthesis of Triazole Derivatives

  • Reactions with Isothiocyanates : The reactions involving the hydroiodide of methyl ester of S-methylthio-semicarbazide with primary amines lead to the production of hydroiodides of 2-amino-1-substitutedguanidine, which are then converted into 3-arylamino-4-substituted Δ2-1,2,4-triazoline-5-thione and 3-benzylamino-4-substituted Δ2-1,2,4-triazoline-5-thione in reactions with isothiocyanates. This pathway highlights a method for synthesizing triazole derivatives with potential application in developing new chemical entities (Dobosz & Wujec, 2002).

Antimicrobial Activities

  • Novel Triazole Derivatives : Synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activities reveals some compounds possessing good or moderate activities against test microorganisms. This indicates the potential of triazole derivatives as antimicrobial agents, showcasing the relevance of such compounds in pharmaceutical research (Bektaş et al., 2007).

Materials Science and Coordination Chemistry

  • Energetic Quaternary Salts : The protonation of 4,4'-bi(1,2,4-triazole) or N-4-(1,2,4-triazole)-N-3-(4-methyl-1,2,4-triazole)amine with nitric acid or perchloric acid leads to the formation of new ionic salts with potential application in energetic materials. The physical properties and heats of combustion of these new salts were measured, providing valuable data for the development of new materials (Xue, Twamley, & Shreeve, 2005).

properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.HI/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCSJSTNBVDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

CAS RN

857371-41-6
Record name 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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